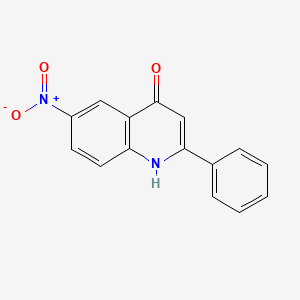

6-Nitro-2-phenylquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Nitro-2-phenylquinolin-4-ol is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

Anticancer Activity

Research has demonstrated that 6-Nitro-2-phenylquinolin-4-ol exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer models.

- Case Study : In a study involving breast cancer models, treatment with this compound resulted in significant apoptosis induction with minimal cytotoxicity to normal cells. The mechanism involved the disruption of microtubule assembly and activation of apoptotic pathways through intrinsic signaling .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against resistant bacterial strains. It has shown promising results in inhibiting the growth of multi-drug resistant bacteria.

- Case Study : A study assessing its antimicrobial effects reported effective inhibition of growth in resistant strains, suggesting potential for development into new antimicrobial therapies .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of alkaline phosphatases, specifically tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).

- Research Findings : In vitro assays indicated that derivatives of this compound displayed significant inhibitory activity against these enzymes, which are implicated in various pathological conditions, including cancer and metabolic disorders .

Pharmacokinetic Studies

The compound is also utilized in pharmacokinetic studies due to its favorable properties for separation and analysis.

- Application : It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it suitable for pharmacokinetic profiling and impurity isolation .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its derivatives has been extensively studied to understand their structure-activity relationships (SAR). This research is crucial for developing more effective analogs with improved therapeutic profiles.

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | < 1 | HL-60 Cells |

| Derivative A | Antimicrobial | 10 | Resistant Strains |

| Derivative B | Alkaline Phosphatase Inhibitor | 5 | TNAP |

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form 6-amino-2-phenylquinolin-4-ol, a reaction critical for generating pharmacologically active derivatives.

Reaction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25 | 92 | |

| Na₂S₂O₄ | H₂O/EtOH | 80 | 85 | |

| Fe/HCl | H₂O | 100 | 78 |

Mechanism : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group to yield the amine. Sodium dithionite (Na₂S₂O₄) reduces the nitro group through a radical intermediate pathway .

Nucleophilic Aromatic Substitution

The nitro group strongly activates the aromatic ring for nucleophilic displacement, particularly at positions ortho and para to itself.

Example Reaction with Amines

Substrate : 6-Nitro-2-phenylquinolin-4-ol

Nucleophile : Aliphatic or aromatic amines

Conditions : K₂CO₃, DMF, 120°C, 12–24 h

Product : 6-Substituted-2-phenylquinolin-4-ol derivatives

| Amine | Yield (%) | Notes | Reference |

|---|---|---|---|

| n-Butylamine | 89 | Higher yields with aliphatic amines | |

| Aniline | 62 | Lower yields due to steric hindrance | |

| Ethylenediamine | 75 | Forms bis-quinolone adducts |

Mechanism : The reaction proceeds via a two-step process:

-

Conjugate addition of the amine to the electron-deficient aromatic ring.

-

Cyclization through intramolecular nucleophilic substitution, facilitated by the nitro group’s electron-withdrawing effect .

Cyclization Reactions

This compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can undergo alkylation or acylation under standard conditions.

O-Alkylation

Reactants : this compound + Alkyl halides (e.g., CH₃I)

Conditions : K₂CO₃, DMF, 60°C, 6 h

Product : 4-Methoxy-6-nitro-2-phenylquinoline

Yield : 82%

Oxidation and Side Reactions

While the nitro group itself is resistant to further oxidation, the quinoline backbone may undergo degradation under harsh oxidative conditions (e.g., KMnO₄/H₂SO₄), leading to ring-opening products.

Key Research Findings

-

Catalyst-Free Synthesis : A one-pot method for synthesizing 6-nitro-4-quinolones avoids metal catalysts, improving scalability and reducing costs .

-

Biological Relevance : Reduction products (6-amino derivatives) show potent inhibition of alkaline phosphatases, with selectivity for tissue-specific isoforms .

-

Structural Insights : The nitro group’s position significantly impacts reactivity; para-substitution enhances electrophilic aromatic substitution rates compared to meta-substitution .

特性

CAS番号 |

56983-10-9 |

|---|---|

分子式 |

C15H10N2O3 |

分子量 |

266.25 g/mol |

IUPAC名 |

6-nitro-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18) |

InChIキー |

KFCTXLVNHOGMHX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。